molecular formula C23H19N3O3 B7694288 N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No.: B7694288
M. Wt: 385.4 g/mol
InChI Key: IXFPXIGYJAFTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and a benzamide moiety at position 2. The benzamide is further functionalized with a 4-methoxyphenyl substituent on the amide nitrogen. The oxadiazole ring contributes to its metabolic stability and binding affinity, while the methoxy and methyl groups influence solubility and target specificity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-7-9-16(10-8-15)21-25-23(29-26-21)20-6-4-3-5-19(20)22(27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFPXIGYJAFTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization with Acyl Chlorides

A widely adopted method involves converting a nitrile precursor to an amidoxime intermediate, followed by cyclization with acyl chlorides. For the target compound, 2-cyanobenzoic acid serves as the starting material:

  • Amidoxime Formation :
    Treatment of 2-cyanobenzoic acid with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under alkaline conditions (NaOH) generates 2-amidoximebenzoic acid. This step requires controlled reaction times to avoid amide byproducts.

  • Cyclization with 4-Methylbenzoyl Chloride :
    The amidoxime reacts with 4-methylbenzoyl chloride in dichloromethane (DCM) or toluene, catalyzed by triethylamine (TEA) or sodium carbonate, to form 3-(4-methylphenyl)-5-(2-carboxyphenyl)-1,2,4-oxadiazole.

Key Conditions :

  • Solvent: Toluene or DCM

  • Temperature: Reflux (110°C for toluene)

  • Yield: 70–85%

Hydrazide-Based Oxadiazole Synthesis

Alternative routes use acid hydrazides and orthoesters:

  • Formation of Pyridine-Oxadiazole Intermediate :
    Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. Adapting this method, 2-hydrazinobenzoic acid could be substituted to form the benzoic acid-oxadiazole precursor.

  • Cyclization Optimization :
    Sodium borohydride reduction in ethanol stabilizes intermediates, achieving yields of 81–90%.

Functionalization to Benzamide

Carboxylic Acid Activation and Amidation

The carboxylic acid at the 2-position of the oxadiazole-bearing benzene ring is activated for coupling with 4-methoxyaniline:

  • Acid Chloride Formation :
    3-(4-Methylphenyl)-5-(2-carboxyphenyl)-1,2,4-oxadiazole is treated with thionyl chloride (SOCl2_2) or oxalyl chloride to form the corresponding acid chloride.

  • Amine Coupling :
    Reaction with 4-methoxyaniline in DCM or tetrahydrofuran (THF), using TEA as a base, yields the target benzamide.

Reaction Table :

StepReagent/CatalystSolventTemperatureYield
Acid chlorideSOCl2_2DCM25°C95%
Amidation4-Methoxyaniline, TEATHF0°C → 25°C88%

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines amidoxime cyclization and amidation:

  • 2-Cyano-N-(4-methoxyphenyl)benzamide Synthesis :

    • 2-Cyanobenzoic acid → Acid chloride → Amidation with 4-methoxyaniline (Yield: 89%).

  • Amidoxime Formation and Cyclization :

    • Nitrile → Amidoxime (NH2_2OH·HCl, NaOH/EtOH) → Cyclization with 4-methylbenzoyl chloride (Yield: 82%).

Patent-Based Coupling Strategy

Adapting methods from CN104876919A:

  • Suzuki-Miyaura Coupling :

    • 5-Bromo-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes palladium-catalyzed coupling with 2-(ethoxycarbonyl)phenylboronic acid to install the benzoate group.

  • Ester Hydrolysis and Amidation :

    • Hydrolysis with LiOH → Acid chloride formation → Amidation (Yield: 76%).

Optimization and Challenges

Catalytic Efficiency

Comparative studies using proline catalysts show temperature-dependent yields:

CatalystTemperatureTime (h)Yield
None100°C11<5%
L-Proline70°C → 100°C1179%

Side Reactions and Mitigation

  • Over-Cyclization : Prolonged reaction times during amidoxime formation lead to dimerization.

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) ensures product purity.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (CDCl3_3) : δ 2.66 (s, 3H, CH3_3), 7.88–8.84 (m, aromatic H).

    • 13C NMR : 167.5 ppm (C=O), 165.2 ppm (oxadiazole C).

  • Melting Point : 160–162°C .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals. Its oxadiazole moiety is particularly significant as compounds containing oxadiazoles have been shown to exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide may have similar potential .

Biological Studies

Biological Activity
The compound has been studied for its potential antimicrobial and antifungal activities. Its ability to interact with enzymes and proteins makes it a valuable tool in biological research for probing cellular processes.

Mechanism of Action
The mechanism involves binding to specific enzymes or receptors, which can modulate their activity. This interaction can lead to inhibition of pathogenic growth or disruption of cellular processes in cancer cells .

In the industrial sector, this compound may serve as an intermediate in the synthesis of other complex organic molecules used in various applications including coatings and adhesives. Its chemical stability and reactivity make it suitable for diverse industrial applications.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with five structurally analogous benzamide derivatives containing heterocyclic cores (1,2,4-oxadiazole, 1,2,4-triazole, thiazole) and varying substituents. Key data are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogous Benzamide Derivatives

Compound Name Core Heterocycle Substituents Melting Point (°C) Biological Activity (Reported)
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide 1,2,4-Oxadiazole 4-Methylphenyl (C3), 4-methoxyphenyl (amide N) Not reported CARP-1/NEMO binding inhibition
4-Benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (53) 1,2,4-Triazole 4-Methoxyphenyl (triazine), benzylthio, 4-methylphenyl (amide N) 255–258 Anticancer (enzyme inhibition)
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide 1,2,4-Oxadiazole 3-Methyloxadiazole, nitrophenylaminoethyl Not reported Antiviral, platelet aggregation
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Acetylphenyl, 2-methylphenyl Not reported Antiproliferative (cell cycle arrest)
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide Thiazole 4-Methoxyphenyl (thiazole), phenylsulfonamido Not reported Kinase inhibition (cancer targets)

Key Observations:

Heterocyclic Core Influence: The 1,2,4-oxadiazole core in the target compound enhances metabolic stability compared to 1,2,3-triazole derivatives (e.g., compound 53) but may reduce solubility due to its aromatic rigidity .

Substituent Effects :

  • The 4-methoxyphenyl group in the target compound and compound 53 improves membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets compared to halogenated derivatives (e.g., 4-fluorophenyl in ) .
  • Sulfonamide and sulfamoyl groups (e.g., in compound 53 and derivatives) enhance hydrogen-bonding interactions with biological targets, increasing potency in enzyme inhibition .

Biological Activity: The target compound’s inhibition of CARP-1/NEMO binding suggests a mechanism distinct from triazole-based anticancer agents, which often target topoisomerases or tubulin . Oxadiazole derivatives with nitrophenylaminoethyl substituents () show broader antiviral activity, likely due to nitro group-mediated redox modulation .

Detailed Research Findings

Spectral Characterization

  • IR Spectroscopy : Absence of νS-H bands (~2500–2600 cm⁻¹) confirms the oxadiazole’s thione tautomer, consistent with triazole-thione analogs in .
  • NMR Analysis : The 4-methoxyphenyl group exhibits a singlet at δ 3.8 ppm (OCH₃), while the 4-methylphenyl substituent shows a characteristic aromatic multiplet at δ 7.2–7.4 ppm .

Pharmacological Data

  • CARP-1/NEMO Binding Inhibition : The target compound exhibits IC₅₀ = 1.2 µM in HTS assays, outperforming triazole derivatives (e.g., compound 53, IC₅₀ = 3.8 µM) but less potent than sulfonamide-containing analogs (e.g., compound, IC₅₀ = 0.7 µM) .
  • Selectivity: Minimal cytotoxicity against normal fibroblasts (CC₅₀ > 50 µM) contrasts with triazole derivatives (e.g., compound 53, CC₅₀ = 15 µM), highlighting its therapeutic window .

Biological Activity

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a complex organic compound belonging to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring and multiple aromatic substituents, which contribute to its biological activity. The molecular formula is C20H20N3O3C_{20}H_{20}N_{3}O_{3} with a molecular weight of 351.39 g/mol. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Key mechanisms include:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on several enzymes such as histone deacetylases (HDAC), which are crucial in regulating gene expression and are often overactive in cancer cells .
  • Anticancer Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells by targeting proteins involved in cell proliferation and survival pathways . For instance, the compound has demonstrated cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating significant potency .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various studies:

Cell Line IC50 (µM) Activity
HeLa10.5Cytotoxic
CaCo-215.0Cytotoxic
3T3-L120.0Cytotoxic

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that the compound selectively inhibited the growth of cancer cells while exhibiting minimal toxicity to normal cells .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls. This suggests that it may have therapeutic potential as an adjunct treatment in oncology .

Q & A

Basic: What are the critical steps for synthesizing N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide?

Answer:
The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : React a nitrile derivative (e.g., 4-methylbenzonitrile) with hydroxylamine to form an amidoxime intermediate. Cyclization with a carboxylic acid derivative (e.g., 2-carboxybenzamide) under acidic conditions yields the 1,2,4-oxadiazole core .

Amide Coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to attach the 4-methoxyphenyl group to the benzamide moiety. Reaction conditions (e.g., anhydrous DMF, 0–5°C for 12–24 hours) are critical for high yields (>70%) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product. Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–3.9 ppm), and methyl substituents (δ 2.4–2.6 ppm). 13^13C NMR confirms carbonyl (C=O, δ ~165 ppm) and oxadiazole carbons (δ ~160–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., C23_{23}H19_{19}N3_{3}O3_{3}) should match theoretical values (e.g., 385.1426 g/mol) within 5 ppm error .
  • FT-IR : Key peaks include N–H stretch (~3300 cm1^{-1}), C=O (~1680 cm1^{-1}), and C–O–C (1250 cm1^{-1}) .

Advanced: How does the substitution pattern on the oxadiazole ring influence bioactivity?

Answer:
Substituents on the oxadiazole ring modulate electronic and steric effects, impacting target binding:

  • 4-Methylphenyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies show a 2.5-fold increase in cellular uptake vs. unsubstituted analogs .

  • Electron-Withdrawing Groups (e.g., -CF3_3): Reduce potency in enzyme inhibition assays (IC50_{50} increases from 1.2 µM to 5.8 µM) due to altered π-π stacking with hydrophobic enzyme pockets .

  • Table 1 : Bioactivity of Analogues

    Substituent (R)Enzyme IC50_{50} (µM)LogP
    4-Methylphenyl1.2 ± 0.33.5
    4-Fluorophenyl2.1 ± 0.43.1
    4-Methoxyphenyl0.9 ± 0.22.8
    Data adapted from .

Advanced: How can contradictory data on receptor binding affinity be resolved?

Answer: Contradictions often arise from assay conditions:

  • Receptor Source : Recombinant vs. native receptors (e.g., HEK293 cells vs. neuronal membranes) may yield differing Kd_d values (e.g., 15 nM vs. 45 nM) due to post-translational modifications .
  • Buffer Composition : Mg2+^{2+} ions (1–5 mM) enhance AMPA receptor binding by stabilizing the active conformation, while EDTA reduces affinity by 60% .
  • Statistical Analysis : Use a mixed-effects model to account for inter-lab variability. Replicate experiments with orthogonal methods (e.g., SPR and radioligand binding) .

Advanced: What strategies optimize metabolic stability without compromising potency?

Answer:

  • Methoxy Group Positioning : Para-substitution (4-methoxyphenyl) reduces CYP3A4-mediated oxidation compared to ortho-substitution (t1/2_{1/2} increases from 1.8 h to 4.2 h) .
  • Deuterium Incorporation : Replace methyl groups with CD3_3 to slow metabolism (e.g., 30% increase in plasma stability) .
  • Prodrug Design : Mask the amide as a tert-butyl carbamate, improving oral bioavailability (AUC 0–24h: 450 ng·h/mL vs. 220 ng·h/mL for parent compound) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to AMPA receptors (PDB: 3H6F). The oxadiazole ring forms hydrogen bonds with Arg485 (ΔG = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Use descriptors like polar surface area (PSA <90 Å2^2) and topological polar surface area (TPSA) to predict blood-brain barrier penetration .

Advanced: How to address low aqueous solubility in in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for zwitterionic stabilization .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance solubility 5-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.